[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate
Overview
Description
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate is a complex organic compound featuring a pyrazolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate typically involves multiple steps:
Formation of the Pyrazolo-Pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo-pyridine ring system.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.
Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazolo-pyridine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These derivatives are known for their potential as kinase inhibitors.
Uniqueness
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate is unique due to its specific substitution pattern and the presence of the oxalate salt, which can enhance its solubility and stability compared to other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
oxalic acid;(5-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.C2H2O4/c1-7(2)14-4-3-9-8(6-14)10(5-11)13-12-9;3-1(4)2(5)6/h7H,3-6,11H2,1-2H3,(H,12,13);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJJUWSGYMBQLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C(=NN2)CN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670183 | |
Record name | Oxalic acid--1-[5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-49-9 | |
Record name | Oxalic acid--1-[5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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